molecular formula C13H14N2 B577431 3-tert-butyl-(1H)-indole-5-carbonitrile CAS No. 1207426-47-8

3-tert-butyl-(1H)-indole-5-carbonitrile

Cat. No.: B577431
CAS No.: 1207426-47-8
M. Wt: 198.269
InChI Key: WNUZRANJMHECIH-UHFFFAOYSA-N
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Description

3-tert-Butyl-(1H)-indole-5-carbonitrile is a versatile indole derivative of significant interest in medicinal chemistry and pharmaceutical research. The indole scaffold is a near-ubiquitous component of biologically active compounds and represents one of the most important structural subunits for the discovery of new drug candidates . Indole derivatives are prevalent in a wide range of therapeutic areas, and the incorporation of a nitrile group (-CN) is a valuable strategy for modulating a compound's properties and interactions with biological targets . This specific compound serves as a key synthetic intermediate for the development of novel molecules. Its structure, featuring a tert-butyl group and a carbonitrile function, makes it a valuable building block for constructing more complex structures, particularly through palladium-catalyzed cross-coupling reactions which are essential for creating molecular diversity in drug discovery programs . Indole-based compounds demonstrate a broad spectrum of biological activities, including potential as anticancer agents , antimicrobials , and treatments for central nervous system disorders . Research into similar indole-carbonitrile analogs has shown their relevance as potent inhibitors of emerging targets like the Haspin kinase, an enzyme implicated in tumor growth , and as ligands for serotonin receptors important in neuropharmacology . The tert-butyl group can enhance metabolic stability and influence pharmacokinetic properties, while the nitrile group can act as a bioisostere or participate in key hydrogen-bonding interactions with enzyme targets . This combination makes this compound a promising scaffold for researchers in hit-to-lead optimization and the synthesis of novel bioactive molecules for preclinical investigation. This product is intended for research purposes in a controlled laboratory environment only.

Properties

CAS No.

1207426-47-8

Molecular Formula

C13H14N2

Molecular Weight

198.269

IUPAC Name

3-tert-butyl-1H-indole-5-carbonitrile

InChI

InChI=1S/C13H14N2/c1-13(2,3)11-8-15-12-5-4-9(7-14)6-10(11)12/h4-6,8,15H,1-3H3

InChI Key

WNUZRANJMHECIH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CNC2=C1C=C(C=C2)C#N

Synonyms

3-tert-butyl-(1H)-indole-5-carbonitrile

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-(1H)-indole-5-carbonitrile typically involves the introduction of the tert-butyl group and the carbonitrile group onto the indole ring. One common method is the condensation of tert-butyl-substituted isatins with appropriate reagents under specific conditions. For example, the reaction of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide in acetic acid under reflux conditions can yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-tert-butyl-(1H)-indole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to primary amines or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can facilitate reduction reactions.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

Chemistry: 3-tert-butyl-(1H)-indole-5-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology: In biological research, this compound can be used to study the interactions of indole derivatives with biological targets. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine: The compound’s potential biological activities make it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 3-tert-butyl-(1H)-indole-5-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-tert-butyl-(1H)-indole-5-carbonitrile with structurally related indole-5-carbonitrile derivatives, focusing on molecular properties, pharmacological activity, and synthetic applications.

Table 1: Physical and Pharmacological Properties of Indole-5-Carbonitrile Derivatives

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Pharmacological Activity Reference
This compound (hypothetical) C₁₃H₁₄N₂ 198.27 Not reported N/A (Theoretical) -
Ethyl(E)-2-cyano(5-cyano-3-indol)propenoate (3b) C₁₅H₁₁N₃O₂ 265.27 276–278 N/A
3-((4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl)indole-5-carbonitrile (3e) C₁₈H₁₆N₂O₂ 292.34 240–243 N/A
13-(5-Cyano-1H-indol-1-yl)-matrine (3h) C₂₄H₂₉N₄O 389.23 Not reported Anti-pulmonary fibrotic activity (IC₅₀ not specified)
2-[4-(4-(2-Fluoroethoxy)-phenyl)piperazin-1-ylmethyl]indole-5-carbonitrile C₂₂H₂₂FN₅O 415.45 Not reported Dopamine D4 receptor (Ki = 9.9 nM)
3-(4-Chlorobutyl)indole-5-carbonitrile (Vilazodone intermediate) C₁₃H₁₃ClN₂ 232.71 Not reported Key intermediate for Vilazodone synthesis

Key Observations:

Structural Diversity :

  • The tert-butyl group in this compound distinguishes it from other derivatives. For example:

  • Compound 3b () has a conjugated cyano-ester system, leading to a higher melting point (276–278°C) due to strong intermolecular interactions.
  • Compound 3e () incorporates a dioxocyclohexylidene group, which reduces symmetry and lowers the melting point (240–243°C).
  • 3-(4-Chlorobutyl)indole-5-carbonitrile () is a linear alkyl-substituted analog used in Vilazodone synthesis, highlighting the versatility of indole-5-carbonitriles in drug development.

Pharmacological Activity: Dopamine D4 Receptor Ligands (): Derivatives like 2-[4-(4-(2-fluoroethoxy)-phenyl)piperazin-1-ylmethyl]indole-5-carbonitrile exhibit nanomolar affinity (Ki = 9.9 nM) but reduced selectivity compared to non-indole analogs. Anti-Fibrotic Agents (): Compound 3h, a matrine-indole hybrid, demonstrates anti-pulmonary fibrotic activity, suggesting that indole-5-carbonitriles can be integrated into complex pharmacophores for therapeutic applications.

Synthetic Considerations :

  • Alkylation at the indole 3-position is a common strategy. For example, 3-(4-Chlorobutyl)indole-5-carbonitrile is synthesized via nucleophilic substitution (), while 1-(Piperidin-4-ylmethyl)indole-5-carbonitrile () involves catalytic hydrogenation. The tert-butyl group may require Friedel-Crafts alkylation or specialized reagents due to its steric demands.

However, this may reduce aqueous solubility, a challenge observed in Vilazodone intermediates ().

Q & A

Basic: What are the common synthetic routes for 3-tert-butyl-(1H)-indole-5-carbonitrile in academic research?

Answer:
The synthesis typically involves multi-step reactions, including alkylation and nitrile introduction. For structurally analogous compounds like 3-(4-chlorobutyl)indole-5-carbonitrile, methods include:

  • Alkylation of indole derivatives using tert-butyl halides or tert-butoxycarbonyl (Boc) reagents under basic conditions (e.g., triethylamine) .
  • Cyano group introduction via nucleophilic substitution or catalytic cyanation .
    Example: Vilazodone synthesis employs 3-(4-chlorobutyl)indole-5-carbonitrile as an intermediate, suggesting similar pathways for tert-butyl derivatives .

Advanced: How do reaction conditions influence the yield and purity of this compound during multi-step synthesis?

Answer:
Key factors include:

  • Temperature control : Lower temperatures (~0–5°C) minimize side reactions during alkylation .
  • Catalyst selection : Palladium catalysts improve cyanation efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance tert-butyl group incorporation .
  • Flow microreactor systems : Improve scalability and reproducibility by ensuring precise mixing and heat transfer .

Basic: What spectroscopic methods are employed to characterize this compound?

Answer:

  • 1H-NMR : Confirms tert-butyl protons (δ ~1.4 ppm, singlet) and aromatic indole protons (δ 6.8–8.2 ppm) .
  • 13C-NMR : Identifies nitrile carbon (~115–120 ppm) and tert-butyl carbons (~28–30 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z ≈ 228.16 for C₁₃H₁₄N₂) .

Advanced: What structural insights can be gained from X-ray crystallography of this compound derivatives?

Answer:

  • Torsion angles and steric effects : The tert-butyl group induces steric hindrance, affecting molecular packing .
  • Hydrogen bonding : Nitrile groups may participate in weak interactions with adjacent molecules, influencing crystallinity .
  • Validation of synthetic products : Comparison of experimental vs. calculated bond lengths/angles confirms regioselectivity .

Basic: What biological activities have been preliminarily reported for this compound?

Answer:

  • Antimicrobial potential : Indole derivatives with nitrile groups show activity against Gram-positive bacteria .
  • CNS drug intermediates : Structural analogs (e.g., Vilazodone intermediates) target serotonin receptors, suggesting neurological applications .

Advanced: How do structural modifications at the tert-butyl position affect the compound's bioactivity and binding affinity?

Answer:

  • Steric bulk : Larger substituents (e.g., tert-butyl vs. methyl) reduce off-target interactions but may limit membrane permeability .
  • Electron-withdrawing effects : Nitrile groups enhance electrophilicity, improving binding to enzymatic active sites .
  • Comparative studies : Pyridine-based analogs (e.g., tert-butyl pyridine carbamates) show lower indole-specific activity .

Basic: What are the recommended safety protocols for handling this compound in laboratory settings?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Inert atmosphere (argon/nitrogen) at –20°C to prevent degradation .

Advanced: What are the challenges in scaling up the synthesis of this compound from laboratory to industrial scale?

Answer:

  • Reaction exothermicity : Requires controlled heat dissipation to prevent runaway reactions .
  • Byproduct formation : Industrial brominating agents (e.g., NBS) generate succinimide byproducts, complicating purification .
  • Regulatory compliance : Documentation of impurity profiles and toxicity data is mandatory for pharmaceutical intermediates .

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